2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide derives its IUPAC name from its structural features:
- Parent chain : Acetamide (a two-carbon chain with an amide functional group).
- Substituents :
- A chlorine atom at position 2 of the acetamide backbone.
- A 3-methoxyphenethyl group (a two-carbon ethyl chain bonded to a methoxy-substituted benzene ring at the meta position) attached to the nitrogen atom.
The structural formula is represented as:
$$ \text{ClCH}2\text{C(O)NHCH}2\text{CH}2\text{C}6\text{H}4\text{OCH}3 $$
The SMILES notation is:
COC1=CC=CC(=C1)CCNC(=O)CCl .
A 2D structural depiction highlights:
- The chloroacetamide core.
- The ethyl linker between the amide nitrogen and methoxyphenyl group.
- The methoxy substituent at the benzene ring's third position .
CAS Registry Number and Alternative Chemical Names
The compound is uniquely identified by:
| Identifier | Value |
|---|---|
| CAS Registry Number | 34162-12-4 |
| Other Names | 2-Chloro-N-(m-methoxyphenethyl)acetamide; Acetamide, 2-chloro-N-[2-(3-methoxyphenyl)ethyl]- |
Alternative nomenclature includes:
- Non-IUPAC synonyms :
- Vendor-specific designations : VC2315408 (VulcanChem), AABH97CDC545 (Sigma-Aldrich) .
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₄ClNO₂ corresponds to:
- Elemental composition :
| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 14 | 1.01 | 14.14 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 227.69 |
- Exact mass : 227.0713 g/mol .
- Monoisotopic mass : 227.0713 Da (calculated from isotopic abundances) .
The molecular weight of 227.69 g/mol aligns with experimental data from mass spectrometry and chromatographic analyses .
Properties
IUPAC Name |
2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJTWKPQRPOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187767 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-12-4 | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(m-methoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
General Synthesis Overview
The synthesis of 2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide typically involves nucleophilic substitution reactions. The primary method utilizes chloroacetyl chloride reacting with 3-methoxyphenyl ethylamine in the presence of a base to form the desired amide bond.
Reaction Details
- Reactants :
- Chloroacetyl chloride
- 3-Methoxyphenyl ethylamine
- Base : Triethylamine or potassium carbonate (K₂CO₃)
- Solvent : Acetonitrile or dichloromethane (DCM)
- Reaction Conditions : Room temperature, typically for 24 hours.
Mechanism
The reaction proceeds via the nucleophilic attack of the amine group on the carbonyl carbon of chloroacetyl chloride, followed by the elimination of hydrogen chloride to form the amide bond.
Detailed Procedure
Laboratory Protocol
- Setup : Assemble a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Preparation :
- Dissolve 3-methoxyphenyl ethylamine in acetonitrile.
- Slowly add chloroacetyl chloride dropwise under stirring.
- Reaction Conditions :
- Maintain room temperature for 24 hours while stirring continuously.
- Add triethylamine to neutralize HCl formed during the reaction.
- Monitoring :
- Use Thin Layer Chromatography (TLC) with ethyl acetate as the mobile phase to track reaction progress.
- Purification :
- Filter out solid impurities.
- Evaporate solvent under reduced pressure.
- Recrystallize the product using ethanol or methanol.
Industrial Protocol
In industrial settings, continuous flow reactors are employed to enhance yield and scalability:
- Reaction parameters (temperature and pressure) are optimized using automated systems.
- Purification steps often include high-performance liquid chromatography (HPLC).
Optimization Techniques
Base Selection
- Potassium carbonate yields ~71%, while weaker bases like sodium bicarbonate result in lower yields due to incomplete neutralization of HCl.
Solvent Effects
- Polar aprotic solvents such as acetonitrile improve nucleophilicity and minimize side reactions compared to dimethylformamide (DMF).
Temperature Control
- Room temperature ensures minimal decomposition; elevated temperatures risk byproduct formation.
Analytical Methods for Structural Confirmation
Spectroscopic Techniques
- NMR Spectroscopy :
- Proton environments include CH₂Cl (~δ 4.0 ppm) and aromatic protons (~δ 6.8–7.4 ppm).
- FTIR Analysis :
- Carbonyl stretch at ~1674 cm⁻¹ confirms amide formation.
- N–H stretching at ~3200 cm⁻¹ indicates intact amide groups.
- UV-vis Spectroscopy :
- Used to confirm purity by analyzing absorbance peaks.
Single-Crystal XRD
This method validates bond lengths and angles, ensuring molecular integrity (e.g., C–Cl bond length ~1.79 Å).
Challenges and Solutions
Reaction Monitoring
Signal overlap in NMR can obscure methoxy or ethyl groups, requiring high-resolution techniques like COSY or HSQC.
Yield Optimization
Adjusting molar ratios (e.g., substrate:base = 1:1.5) and solvent purity minimizes byproducts.
Table: Key Reaction Parameters for Synthesis
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Base | K₂CO₃ | Yield ~71% |
| Solvent | Acetonitrile | Enhances nucleophilicity |
| Temperature | Room temperature (~25°C) | Prevents decomposition |
| Reaction Time | 24 hours | Monitored via TLC |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The chloroacetamide moiety undergoes substitution reactions with nucleophiles (e.g., amines, thiols):
| Nucleophile | Product | Conditions |
|---|---|---|
| Sodium azide | Azidoacetamide derivative | DMF, 20°C, 30 minutes |
| Primary amines | Secondary/tertiary acetamides | Et₃N, room temperature |
| Thiophenol | Thioether-linked analogs | Base (K₂CO₃), polar aprotic solvent |
These reactions are critical for generating bioactive derivatives, though specific kinetic data for this compound are not reported in the provided sources .
Hydrolysis Reactions
The acetamide group can undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Yields 2-(3-methoxyphenyl)ethylamine and chloroacetic acid. -
Basic Hydrolysis :
Produces sodium chloroacetate and the corresponding amine .
Reduction of the Acetamide Group
The amide bond can be reduced to a primary amine using strong reducing agents:
| Reagent | Product | Conditions |
|---|---|---|
| LiAlH₄ | 2-(3-Methoxyphenyl)ethylamine | Anhydrous ether, reflux |
| BH₃·THF | Secondary amine derivatives | THF, 0°C to room temperature |
Reduction pathways are theorized based on analogous chloroacetamide systems .
Oxidation Reactions
The methoxy group is resistant to mild oxidation but may form quinones under strong conditions (e.g., KMnO₄/H₂SO₄).
Key Challenges and Research Gaps
- No kinetic or thermodynamic data for substitution/hydrolysis reactions are available in the provided sources.
- Biological or catalytic applications remain unexplored in peer-reviewed literature.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential as a pharmaceutical agent due to its unique structural features.
- Antitumor Activity : Research indicates that 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancers. It induces apoptosis through caspase pathway activation, making it a candidate for anticancer drug development.
- Anti-inflammatory Effects : In animal models of arthritis, this compound has shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could disrupt critical signaling pathways like NF-kB and MAPK, which are essential for cell survival and proliferation.
Neuroscience Research
Recent studies suggest that the compound possesses anticonvulsant properties, indicating its potential use in neurological research. Its agonist activity at the cannabinoid receptor type 1 (CB1) makes it a valuable tool for exploring cannabinoid-related pathways in the brain .
Case Study 1: Antitumor Efficacy
In vitro studies have demonstrated that this compound significantly inhibits the growth of MDA-MB-231 (triple-negative breast cancer) cells. The compound was found to induce apoptosis effectively, with a notable increase in annexin V-FITC positive cells indicating late apoptosis phases .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled study involving animal models of arthritis, treatment with this compound led to a marked reduction in joint inflammation and pain. The mechanism was linked to decreased levels of cytokines associated with inflammatory responses, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism by which 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide exerts its effects is not well-documented. similar compounds are known to interact with specific molecular targets and pathways, leading to their desired effects. Further research is needed to elucidate the exact mechanism of action for this compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties
Key Observations :
- Substituent Position : The target compound’s methoxy group is on the phenethyl side chain, whereas 1l has the methoxy directly attached to the acetamide’s nitrogen. This difference impacts solubility; 1l’s shorter substituent may reduce steric hindrance but lower lipophilicity compared to the phenethyl group.
- Melting Points : Compounds with rigid substituents (e.g., 3-CH3 in ) exhibit higher melting points due to stronger intermolecular forces, whereas flexible side chains (e.g., phenethyl in the target compound) likely reduce crystallinity.
Key Observations :
- Anticancer Potential: Thiadiazole derivatives (e.g., ) show cytotoxicity linked to their heterocyclic cores, which enhance DNA intercalation or enzyme inhibition. The target compound’s simpler structure may lack such activity but could serve as a precursor in drug design.
- Metabolic Pathways: Chloroacetamide herbicides (e.g., acetochlor) are metabolized to reactive quinone imines via intermediates like CMEPA . The target compound’s 3-methoxyphenethyl group may undergo O-demethylation, altering its metabolic fate compared to agrochemicals.
Crystallographic and Conformational Analysis
- Crystal Packing : The 3-methylphenyl analogue forms N–H⋯O hydrogen-bonded chains, whereas the target compound’s phenethyl group may adopt a folded conformation, reducing intermolecular interactions.
- Substituent Effects : Methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl or halogen substituents, influencing solubility and crystal lattice stability.
Environmental and Toxicological Considerations
- Herbicide Analogues : Chloroacetamides like acetochlor are prioritized for environmental monitoring due to groundwater contamination risks . The target compound’s bulkier substituents may reduce mobility in soil compared to simpler derivatives.
- Metabolism : Human liver microsomes metabolize chloroacetamides via CYP3A4 and CYP2B6 . The 3-methoxy group’s electron-donating effects could slow oxidative degradation relative to ethyl or methyl groups.
Biological Activity
2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide, with a molecular formula of CHClNO and a molecular weight of approximately 227.69 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound features a chloro group, an acetamide moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 3-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity, often utilizing modern techniques like continuous flow reactors in industrial settings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chloro group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group enhances binding affinity to hydrophobic pockets in proteins, influencing various cellular processes .
Structure-Activity Relationships (SAR)
Recent studies have focused on understanding the SAR associated with compounds similar to this compound. It has been observed that electron-withdrawing groups tend to enhance potency compared to electron-donating groups. For instance, compounds with similar structural features have shown significant activity against Cryptosporidium, with some derivatives exhibiting EC values as low as 0.07 μM .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of acetamides, including those similar to this compound, exhibit notable antibacterial and antifungal properties. For example, MIC values for related compounds against E. coli and C. albicans were reported at concentrations as low as 0.0048 mg/mL .
- Anticancer Potential : Research has indicated that certain derivatives possess anticancer activity by inducing apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves significant increases in apoptotic markers when treated with these compounds .
- Enzyme Inhibition : Studies have shown that compounds sharing structural similarities with this compound can inhibit specific enzymes like carbonic anhydrases (CA IX), which are implicated in tumor growth and metastasis .
Data Tables
The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide, and how is reaction progress monitored?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-chloroacetamide with 2-(3-methoxyphenyl)ethylamine in the presence of a weak base like K₂CO₃ in acetonitrile at room temperature for 24 hours. Reaction progress is tracked using TLC, and purification involves filtration and solvent evaporation under reduced pressure . Structural confirmation employs NMR (¹H/¹³C), FTIR (e.g., C=O stretch at ~1674 cm⁻¹), and UV-vis spectroscopy .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : Identifies proton environments (e.g., CH₂Cl at δ ~4.0 ppm, aromatic protons from the methoxyphenyl group at δ ~6.8–7.4 ppm) .
- FTIR : Confirms carbonyl (C=O, ~1642–1674 cm⁻¹) and amide (N–H, ~3163–3323 cm⁻¹) functional groups .
- Single-crystal XRD : Resolves bond lengths and angles, validating computational models (e.g., C–Cl bond length ~1.79 Å) .
Q. What biological activities are reported for chloroacetamide derivatives?
Chloroacetamides exhibit herbicidal properties by inhibiting fatty acid elongation and have been studied for enzyme inhibition (e.g., butyrylcholinesterase) . However, specific bioactivity data for this compound requires targeted assays due to structural variations in substituents .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying reaction conditions?
Comparative studies suggest:
- Base selection : K₂CO₃ (yield ~71%) vs. NaHCO₃ (lower yield due to weaker basicity) .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity vs. DMF, which may increase side reactions .
- Temperature : Room temperature minimizes decomposition, while elevated temperatures risk byproduct formation .
Q. What challenges arise in interpreting NMR/IR data for chloroacetamide derivatives?
- Signal overlap : Aromatic protons near δ 7.0 ppm may obscure methoxy or ethyl groups. High-resolution NMR (≥400 MHz) and 2D techniques (COSY, HSQC) resolve ambiguities .
- Hydrogen bonding : N–H stretching in IR (~3200 cm⁻¹) can shift due to crystallographic packing, necessitating complementary XRD analysis .
Q. How do computational studies guide pharmacological targeting of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like SARS-CoV-2 main protease (anti-COVID-19 studies). Key interactions include hydrogen bonds with methoxy groups and hydrophobic contacts with chlorinated acetamide . Validation requires in vitro enzymatic assays (e.g., IC₅₀ measurements) .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. tissue-extracted) impact results .
- Structural analogs : Compare substituent effects (e.g., 3-methoxy vs. 4-fluoro phenyl groups) on activity .
- Meta-analysis : Cross-reference EC₅₀/IC₅₀ values from peer-reviewed studies to identify outliers .
Q. What strategies improve selectivity in enzyme inhibition for derivatives?
Q. How does crystallographic data validate computational structural predictions?
Single-crystal XRD confirms bond angles (e.g., C–Cl–C ~110°) and torsional conformations, which are critical for refining molecular dynamics simulations. Discrepancies >0.1 Å between predicted and observed structures indicate force field inaccuracies .
Q. What are the environmental persistence and degradation pathways of chloroacetamides?
- Hydrolysis : Chloroacetamides degrade to ethanesulfonic acid (ESA) and oxanilic acid (OXA) under aqueous alkaline conditions (pH >9) .
- Photolysis : UV exposure cleaves the C–Cl bond, forming dechlorinated metabolites detected via LC-MS .
Methodological Recommendations
- Synthesis : Optimize molar ratios (e.g., 1:1.5 substrate:base) and solvent purity to minimize byproducts .
- Characterization : Combine XRD with DFT calculations (e.g., B3LYP/6-311++G(d,p)) for robust structural validation .
- Bioassays : Use LC-MS/MS to quantify metabolites in environmental or pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
